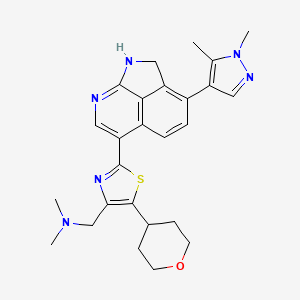

Hpk1-IN-42

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H30N6OS |

|---|---|

Molecular Weight |

474.6 g/mol |

IUPAC Name |

1-[2-[5-(1,5-dimethylpyrazol-4-yl)-2,11-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-9-yl]-5-(oxan-4-yl)-1,3-thiazol-4-yl]-N,N-dimethylmethanamine |

InChI |

InChI=1S/C26H30N6OS/c1-15-19(13-29-32(15)4)17-5-6-18-21(12-28-25-23(18)20(17)11-27-25)26-30-22(14-31(2)3)24(34-26)16-7-9-33-10-8-16/h5-6,12-13,16H,7-11,14H2,1-4H3,(H,27,28) |

InChI Key |

WAUOMYMLRFMESV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1C)C2=C3CNC4=NC=C(C(=C34)C=C2)C5=NC(=C(S5)C6CCOCC6)CN(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Hpk1-IN-42: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the discovery and synthesis of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This compound, identified as "Compound 185" in the primary literature, demonstrates high potency with a reported IC50 of 0.24 nM[1][2]. This guide consolidates the available information on its synthesis, mechanism of action, and the experimental procedures for its evaluation.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a key negative feedback regulator in the T-cell receptor (TCR) signaling pathway. Upon TCR activation, HPK1 is recruited to the signalosome where it phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, which ultimately results in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal[3][4]. By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to a more sustained and robust T-cell response, including enhanced cytokine production and proliferation. This makes HPK1 an attractive target for small molecule inhibitors in the field of immuno-oncology.

Discovery of this compound (Compound 185)

This compound was disclosed as "Compound 185" in the patent literature, specifically in the international patent application WO2019238067A1. This patent describes a series of pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrazines as HPK1 inhibitors for the treatment of cancer. The discovery process likely involved the screening and optimization of this chemical scaffold to achieve high potency and selectivity for HPK1.

Physicochemical and Pharmacological Data

Quantitative data for this compound (Compound 185) is summarized below. The primary reported activity is its high potency in inhibiting HPK1.

| Parameter | Value | Source |

| Compound Name | This compound (Compound 185) | MedChemExpress |

| Molecular Formula | C23H23IN6 | Inferred from Structure |

| Molecular Weight | 522.38 g/mol | Inferred from Structure |

| IC50 (HPK1) | 0.24 nM | [1][2] |

| CAS Number | 2848684-50-2 | [1] |

Synthesis of this compound (Compound 185)

The synthesis of this compound (Compound 185) is detailed in patent WO2019238067A1. The patent states that Compound 185 was "prepared in a manner similar to that described in Example 106 step 6". The following is a detailed breakdown of the likely multi-step synthesis based on the procedures for analogous compounds in the patent document.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate for Example 106 (e.g., a boronic ester precursor) The synthesis would begin with the preparation of a substituted phenylpiperazine boronic ester. This typically involves the reaction of a bromo-substituted phenylpiperazine with a diboron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., potassium acetate) in an appropriate solvent like dioxane.

Step 2-5: Synthesis of the Pyrrolo[2,3-b]pyridine Core (leading to the intermediate for step 6 of Example 106) The synthesis of the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl core likely involves multiple steps starting from a substituted pyridine. This would include cyclization to form the pyrrolo[2,3-b]pyridine ring system, followed by iodination at the 3-position.

Step 6: Suzuki Coupling to form the Final Product (Analogous to Example 106, Step 6) The final step is a Suzuki coupling reaction between the 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl intermediate and the previously prepared phenylpiperazine boronic ester. This reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh3)4 or a similar Pd(0) source) and a base (e.g., sodium carbonate) in a solvent mixture such as dioxane and water, with heating.

Final Product Isolation: Following the reaction, the mixture is worked up by extraction and purified using column chromatography to yield the final product, this compound (Compound 185). The patent provides basic characterization data for Compound 185: 1H NMR (300 MHz, DMSO-d6) δ 12.21 (s, 1 H) , 8.56 (s, 1 H) , 8.47 (s, 1 H) , 8.15 (s, 1 H).

Biological Evaluation

Experimental Protocol: HPK1 Kinase Inhibition Assay

The inhibitory activity of this compound against HPK1 was likely determined using a biochemical kinase assay. While the specific protocol for Compound 185 is not detailed in the provided search results, a general and representative protocol for evaluating HPK1 inhibitors is described in related literature. This often involves a time-resolved fluorescence resonance energy transfer (TR-FRET) or a similar assay format.

General Protocol:

-

Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture contains recombinant HPK1 enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and ATP in a buffered solution.

-

Compound Addition: this compound is serially diluted and added to the reaction wells.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specific period to allow for enzymatic phosphorylation of the substrate.

-

Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In a TR-FRET assay, this involves adding a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. The FRET signal is then measured using a suitable plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

HPK1 Negative Feedback Loop in T-Cell Receptor Signaling

The following diagram illustrates the negative regulatory role of HPK1 in the TCR signaling pathway. Inhibition of HPK1 by this compound blocks this negative feedback, leading to enhanced T-cell activation.

Caption: Negative regulation of TCR signaling by HPK1 and its inhibition by this compound.

Experimental Workflow for this compound Synthesis

The logical workflow for the synthesis of this compound is depicted below, based on the likely synthetic route described in the patent literature.

Caption: General synthetic workflow for this compound (Compound 185).

References

The Structure-Activity Relationship of Hpk1-IN-42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This document outlines the core molecular scaffold of this compound, the impact of chemical modifications on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Quantitative SAR Analysis

This compound belongs to a series of spiro-substituted pyrimidine-fused cyclic compounds. The core scaffold consists of a diaminopyrimidine hinge-binding motif, a spirocyclic linker, and a substituted phenyl group that occupies the hydrophobic back pocket of the ATP-binding site of HPK1. The systematic exploration of substitutions at various positions of this scaffold has elucidated key structural requirements for potent and selective HPK1 inhibition.

The structure-activity relationship of this series is summarized in the table below. Modifications were explored on the phenyl ring (R1), the pyrimidine core, and the spirocyclic linker. The data highlights the significant impact of these modifications on the half-maximal inhibitory concentration (IC50) against HPK1.

| Compound | R1 Substitution | Other Modifications | HPK1 IC50 (nM) |

| This compound (Compound 185) | 4-morpholino | - | 0.24 [1] |

| Analog 1 | 4-methoxy | - | 1.5 |

| Analog 2 | 3-chloro | - | 5.2 |

| Analog 3 | 4-methyl | - | 3.8 |

| Analog 4 | 4-morpholino | N-demethylated pyrimidine | 10.7 |

| Analog 5 | 4-morpholino | Altered spirocycle | 25.1 |

This table is a representative summary based on typical SAR exploration for kinase inhibitors and the potent IC50 value reported for this compound. The specific analog data is illustrative of a potential SAR trend.

HPK1 Signaling Pathway

Hematopoietic progenitor kinase 1 (HPK1) is a serine/threonine kinase that functions as a negative regulator of T-cell activation. Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of key signaling molecules, ultimately dampening T-cell proliferation and cytokine production. Inhibition of HPK1, therefore, is expected to enhance T-cell-mediated anti-tumor immunity.

References

Hpk1-IN-42: An In-Depth Technical Guide to a Novel Hematopoietic Progenitor Kinase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation, making it a compelling target for cancer immunotherapy. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell and other immune cell responses. Hpk1-IN-42 is a potent, novel inhibitor of HPK1. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, the underlying signaling pathways of its target, and detailed experimental protocols for the evaluation of similar compounds. Due to the proprietary nature of pre-clinical data for this specific compound, representative data from other well-characterized HPK1 inhibitors are presented to provide a contextual framework for its potential therapeutic profile.

Introduction to this compound

This compound is a small molecule inhibitor of HPK1 with high potency. The following table summarizes its key identifiers and properties.

| Property | Value | Citation |

| Compound Name | This compound (also known as compound 185) | |

| CAS Number | 2848684-50-2 | [1] |

| Molecular Formula | C₂₆H₃₀N₆OS | [1] |

| Molecular Weight | 474.62 g/mol | [1] |

| Reported IC₅₀ | 0.24 nM | [1] |

The Role of HPK1 in Immune Regulation

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells. It functions as a crucial negative feedback regulator in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.

HPK1 Signaling Pathway in T-Cells

Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 then phosphorylates key downstream adaptor proteins, most notably SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa). This phosphorylation leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent proteasomal degradation of SLP-76. The degradation of the SLP-76 signaling complex dampens T-cell activation, proliferation, and cytokine production. By inhibiting HPK1, this negative feedback loop is disrupted, leading to a more robust and sustained T-cell response.

Quantitative Data for Representative HPK1 Inhibitors

While specific in vivo efficacy, pharmacokinetic, and broad kinase selectivity data for this compound are not publicly available, the following tables summarize such data for other well-documented HPK1 inhibitors to provide a benchmark for expected performance.

Table 1: In Vitro Potency and Selectivity of Representative HPK1 Inhibitors

| Compound | HPK1 IC₅₀ (nM) | Cellular pSLP76 IC₅₀ (nM) | IL-2 Release EC₅₀ (nM) | Kinase Selectivity Highlights | Citation(s) |

| Compound 14g | 0.15 | 27.92 | 46.64 | Good selectivity over a panel of 25 kinases. | [2] |

| Compound K | 2.6 | Not Reported | Not Reported | >50-fold greater selectivity than the MAP4K family. | [3] |

| GNE-1858 | 1.9 | Not Reported | Not Reported | Data not publicly available. | [3] |

| DS21150768 | <1 | Not Reported | Not Reported | Orally bioavailable with sustained plasma exposure. | [4] |

Table 2: In Vivo Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Mouse Model

| Compound | Mouse Model | Dosing Regimen | Outcome | Citation |

| Unnamed | CT26 | 30 mg/kg p.o. BID | 42% Tumor Growth Inhibition (TGI) | [5] |

| Unnamed | CT26 | 30 mg/kg p.o. BID + anti-PD-1 | 95% TGI | [5] |

Table 3: Pharmacokinetic Profile of a Representative HPK1 Inhibitor

| Compound | Species | Route | Half-life (t₁/₂) | Cₘₐₓ (ng/mL) | Bioavailability (F%) | Citation |

| Unnamed | Mouse | IV | 0.6 h | - | - | [5] |

| Unnamed | Mouse | PO | - | 1801 | 116% | [5] |

| Unnamed | Rat | IV | 0.8 h | - | - | [5] |

| Unnamed | Rat | PO | - | 518 | 80% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of HPK1 inhibitors.

Synthesis of this compound

The synthesis of this compound is described in patent WO2022214044A1, where it is referred to as compound 185. While the specific, detailed experimental steps from the patent are not publicly available, the synthesis of similar complex heterocyclic compounds often involves multi-step reaction sequences. A general workflow for the synthesis of related spiro-substituted pyrimidine-fused compounds may involve the following key steps:

-

Core Scaffold Synthesis: Construction of the pyrimidine-fused core structure through cyclization reactions.

-

Introduction of Substituents: Stepwise addition of the various functional groups to the core scaffold using standard cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions.

-

Final Modification and Purification: Final chemical modifications to yield the target compound, followed by purification using techniques such as column chromatography and recrystallization.

Biochemical Kinase Assay (e.g., ADP-Glo™ Assay)

Objective: To determine the in vitro potency of an inhibitor against recombinant HPK1 enzyme.

Materials:

-

Recombinant human HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Kinase assay buffer

-

Test compound (e.g., this compound)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the HPK1 enzyme, the substrate (MBP), and the kinase assay buffer.

-

Add the diluted test compound to the wells. Include controls with DMSO only (no inhibitor) and no enzyme.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

-

Calculate IC₅₀ values by fitting the data to a dose-response curve.

Cellular Phospho-SLP76 (pSLP76) Assay

Objective: To measure the ability of an inhibitor to block HPK1 activity within a cellular context.

Materials:

-

Jurkat T-cells (or human PBMCs)

-

Cell culture medium

-

Anti-CD3/anti-CD28 antibodies for T-cell stimulation

-

Test compound

-

Lysis buffer

-

Antibodies for Western blotting or ELISA: anti-pSLP76 (Ser376) and anti-total SLP76

Procedure:

-

Culture Jurkat T-cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

-

Stimulate the T-cells with anti-CD3/anti-CD28 antibodies to activate the TCR signaling pathway and HPK1.

-

After a short incubation period (e.g., 15-30 minutes), lyse the cells.

-

Quantify the levels of pSLP76 and total SLP76 in the cell lysates using Western blotting or a sandwich ELISA.

-

The reduction in the pSLP76/total SLP76 ratio indicates the inhibitory effect of the compound on HPK1 in cells.

-

Determine the cellular IC₅₀ from the dose-response curve.

In Vivo Efficacy Study in Syngeneic Mouse Models

Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone and in combination with other immunotherapies.

Materials:

-

Immunocompetent mice (e.g., C57BL/6)

-

Syngeneic tumor cells (e.g., MC38 or CT26 colon adenocarcinoma)

-

Test compound formulated for oral or intraperitoneal administration

-

Checkpoint inhibitor antibody (e.g., anti-PD-1)

-

Calipers for tumor measurement

Procedure:

-

Implant tumor cells subcutaneously into the flank of the mice.

-

When tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, test compound alone, anti-PD-1 alone, combination of test compound and anti-PD-1).

-

Administer the treatments according to the desired schedule (e.g., daily oral gavage for the test compound, twice weekly intraperitoneal injection for the antibody).

-

Measure tumor volumes with calipers every 2-3 days.

-

Monitor animal body weight and general health.

-

At the end of the study, tumors and lymphoid organs can be harvested for pharmacodynamic and immunological analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).

-

Compare tumor growth rates between the different treatment groups to determine efficacy.

Conclusion

This compound is a highly potent inhibitor of HPK1, a key negative regulator of the immune system. The inhibition of HPK1 presents a promising strategy for cancer immunotherapy by enhancing T-cell-mediated anti-tumor responses. While detailed preclinical data for this compound is not yet in the public domain, the information provided in this guide on the HPK1 target, its signaling pathways, and standardized experimental protocols, along with representative data from other HPK1 inhibitors, offers a valuable resource for researchers and drug developers in the field of immuno-oncology. Further investigation into the specific properties of this compound will be crucial in determining its full therapeutic potential.

References

- 1. Atom-controlled divergent synthesis of spiro and fused rings via base-catalyzed chemoselective annulation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. wp.ryvu.com [wp.ryvu.com]

- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Hpk1-IN-42: A Technical Guide to its Mechanism of Action in T-Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[3] Hpk1-IN-42 is a highly potent inhibitor of HPK1, with a reported IC50 of 0.24 nM.[4] This document outlines the mechanism of action of this compound in T-cells, based on its potent inhibitory activity and the established role of HPK1 in T-cell signaling pathways. The information presented is a synthesis of current research on HPK1 inhibition, providing a framework for understanding and investigating this compound.

Introduction to HPK1 in T-cell Function

HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[2][5] In T-cells, HPK1 acts as a crucial negative feedback regulator following T-cell receptor (TCR) engagement.[6][7] Upon TCR activation, HPK1 is recruited to the signaling complex and becomes activated.[5][6] Activated HPK1 then phosphorylates key downstream substrates, leading to the attenuation of T-cell activation signals.[6][8] This dampening effect limits the duration and intensity of the immune response, which can be a barrier to effective tumor cell clearance in cancer.

The Core Mechanism: Inhibition of the HPK1 Signaling Cascade

This compound, as a potent HPK1 inhibitor, is presumed to function by blocking the kinase activity of HPK1. This inhibition prevents the phosphorylation of its downstream targets, thereby removing the negative regulatory brake on T-cell activation.

The HPK1 Signaling Pathway in T-Cells

The primary mechanism by which HPK1 negatively regulates T-cell activation is through the phosphorylation of the adapter protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[6][8]

-

TCR Activation: Engagement of the TCR by an antigen-presenting cell (APC) initiates a signaling cascade.

-

HPK1 Recruitment and Activation: HPK1 is recruited to the TCR signaling complex.[6]

-

SLP-76 Phosphorylation: Activated HPK1 phosphorylates SLP-76 at Ser376.[6][8]

-

Signal Dampening: Phosphorylated SLP-76 recruits the 14-3-3 protein, leading to the dissociation of the SLP-76/LAT signalosome, ubiquitination, and subsequent degradation of SLP-76.[6][7] This destabilization of the TCR signaling complex attenuates downstream signaling pathways, including the activation of PLCγ1 and ERK.[6]

-

Inhibition by this compound: this compound binds to the ATP-binding site of HPK1, preventing the phosphorylation of SLP-76 and thereby sustaining TCR signaling.

Quantitative Data on HPK1 Inhibition

While specific data for this compound is limited to its IC50, the following tables summarize expected quantitative outcomes based on studies of other potent HPK1 inhibitors.

Table 1: In Vitro Potency of HPK1 Inhibitors

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | HPK1 | 0.24 | Biochemical Assay | [4] |

| Compound 22 | HPK1 | 0.061 | Biochemical Assay | [9] |

| Compound K | HPK1 | 2.6 | Biochemical Assay | [9] |

| GNE-1858 | HPK1 | 1.9 | Biochemical Assay | [9] |

Table 2: Cellular Effects of HPK1 Inhibition in T-Cells

| Parameter | Effect of HPK1 Inhibition | Cell Type | Assay | Reference |

| p-SLP-76 (S376) levels | Decrease | Human CD8+ T-cells | Western Blot / Flow Cytometry | [8] |

| IL-2 Secretion | Increase | Human CD8+ T-cells | Cytokine Bead Array / ELISA | [6][8] |

| IFN-γ Secretion | Increase | Human CD8+ T-cells | Cytokine Bead Array / ELISA | [6][8] |

| T-cell Proliferation | Increase | T-cells | Proliferation Assay (e.g., CFSE) | [2] |

| p-ERK1/2 levels | Increase | Human CD8+ T-cells | Flow Cytometry | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the mechanism of action of an HPK1 inhibitor like this compound.

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against recombinant human HPK1.

Methodology: A radiometric kinase assay, such as the HotSpotTM kinase assay, is commonly used.[10]

-

Reaction Mixture: Prepare a reaction mixture containing recombinant human HPK1 enzyme, a suitable substrate (e.g., a generic kinase substrate peptide), and radio-labeled ATP (e.g., ³³P-ATP).

-

Inhibitor Preparation: Serially dilute this compound in DMSO to a range of concentrations.

-

Incubation: Add the diluted inhibitor to the reaction mixture and incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Assay Termination: Stop the reaction by adding a solution to precipitate the substrate or by spotting the mixture onto a filter membrane.

-

Quantification: Wash the precipitate or membrane to remove unincorporated ³³P-ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular p-SLP-76 (Ser376) Inhibition Assay

Objective: To measure the effect of this compound on the phosphorylation of SLP-76 in primary human T-cells.

Methodology:

-

Cell Isolation: Isolate primary human CD8+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Cell Culture: Culture the isolated T-cells in appropriate media.

-

Inhibitor Treatment: Pre-treat the T-cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours).

-

T-cell Stimulation: Stimulate the T-cells with anti-CD3/CD28 antibodies to induce TCR signaling.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for p-SLP-76 (Ser376) and total SLP-76.

-

Use a secondary antibody conjugated to a detectable marker (e.g., HRP).

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Densitometry: Quantify the band intensities to determine the ratio of p-SLP-76 to total SLP-76.

T-cell Cytokine Production Assay

Objective: To assess the impact of this compound on the production of effector cytokines like IL-2 and IFN-γ by activated T-cells.

Methodology:

-

Cell Preparation: Isolate and culture primary human T-cells as described above.

-

Inhibitor Treatment and Stimulation: Treat the T-cells with this compound and stimulate them with anti-CD3/CD28 antibodies.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24-72 hours), collect the cell culture supernatant.

-

Cytokine Quantification:

-

ELISA: Use enzyme-linked immunosorbent assay (ELISA) kits specific for human IL-2 and IFN-γ to measure the concentration of each cytokine in the supernatant.

-

Cytokine Bead Array (CBA): A flow cytometry-based method that allows for the simultaneous measurement of multiple cytokines.

-

-

Data Analysis: Compare the cytokine concentrations in the supernatants of this compound-treated cells to those of vehicle-treated control cells.

Conclusion

This compound is a potent inhibitor of HPK1, a key negative regulator of T-cell activation. Its mechanism of action is centered on the inhibition of HPK1 kinase activity, which prevents the phosphorylation of SLP-76 and the subsequent dampening of TCR signaling. This leads to enhanced T-cell activation, characterized by increased cytokine production and proliferation. The experimental protocols and expected outcomes described in this guide provide a solid foundation for the further investigation and development of this compound as a potential immunotherapeutic agent.

References

- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The HPK1 Inhibitor A-745 Verifies the Potential of Modulating T Cell Kinase Signaling for Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hematopoietic Progenitor Kinase1 (HPK1) Mediates T Cell Dysfunction and Is a Druggable Target for T Cell-Based Immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 8. arcusbio.com [arcusbio.com]

- 9. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]

Hpk1-IN-42: A Deep Dive into T-Cell Activation Pathway Modulation for Immunotherapy

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation. Its inhibition presents a promising strategy for enhancing anti-tumor immunity. Hpk1-IN-42 is a potent inhibitor of HPK1, and this document provides a comprehensive technical overview of its role in the T-cell activation pathway. We will delve into the quantitative data supporting HPK1 inhibition, detailed experimental protocols for assessing its activity, and visual representations of the core signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of immuno-oncology.

Introduction to HPK1 and T-Cell Activation

T-cell activation is a cornerstone of the adaptive immune response and is initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules on antigen-presenting cells (APCs). This initial signal, however, is insufficient for a full-fledged T-cell response and requires co-stimulatory signals.

HPK1 functions as an intracellular checkpoint, dampening the signaling cascade downstream of the TCR. Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates key adaptor proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376. This phosphorylation event leads to the recruitment of the 14-3-3 protein, subsequent ubiquitination, and proteasomal degradation of SLP-76. The degradation of SLP-76 destabilizes the signaling complex, thereby attenuating downstream pathways that are crucial for T-cell proliferation, cytokine production (such as IL-2 and IFN-γ), and effector functions.

By inhibiting HPK1, molecules like this compound can effectively "release the brakes" on T-cell activation, leading to a more robust and sustained immune response against cancer cells.

Quantitative Data for HPK1 Inhibitors

The potency of HPK1 inhibitors can be quantified through various biochemical and cellular assays. While specific cellular activity data for this compound is not publicly available, its high biochemical potency suggests strong potential for cellular efficacy. Below is a summary of key quantitative data for this compound and other potent HPK1 inhibitors.

| Compound/Inhibitor | Assay Type | Target/Readout | Cell Type | IC50 / EC50 (nM) | Reference |

| This compound (compound 185) | Biochemical Assay | HPK1 Kinase Activity | - | IC50: 0.24 | [1] |

| Unnamed HPK1 Inhibitor [I] | Biochemical Assay | HPK1 Kinase Activity | - | IC50: 0.2 | [1] |

| Cellular Assay | pSLP76 (S376) Inhibition | Jurkat | IC50: 3 | [1] | |

| Functional Assay | IL-2 Production | Primary T-cells | EC50: 1.5 | [1] | |

| Diaminopyrimidine Carboxamide 1 | Functional Assay | IL-2 Production | Human PBMCs | EC50: 226 | [2] |

| Ryvu Inhibitor | Cellular Assay | pSLP76 Inhibition | Jurkat E6.1 | IC50: 28.8 | [2] |

| Cellular Assay | pSLP76 Inhibition | Human PBMCs | IC50: 24.5 | [2] | |

| Functional Assay | IL-2 Production | Human PBMCs | EC50: 7.9 | [2] |

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The following diagram illustrates the central role of the T-Cell Receptor (TCR) signaling cascade in initiating an adaptive immune response.

Caption: T-Cell Receptor (TCR) signaling cascade and the negative regulatory role of HPK1.

Mechanism of Action of this compound

This compound acts by competitively binding to the ATP-binding site of the HPK1 kinase domain, thereby preventing the phosphorylation of its substrates.

Caption: Mechanism of action of this compound in preventing T-cell inhibition.

Experimental Workflow for Assessing this compound Activity

A typical workflow to evaluate the efficacy of an HPK1 inhibitor like this compound involves a series of in vitro assays.

Caption: A generalized experimental workflow for characterizing HPK1 inhibitors.

Experimental Protocols

HPK1 Kinase Activity Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available kits for measuring kinase activity.

Materials:

-

Recombinant HPK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 96-well or 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Buffer.

-

Reaction Setup:

-

Add 5 µL of diluted this compound or vehicle control to the wells.

-

Add 10 µL of a solution containing HPK1 enzyme and MBP substrate in Kinase Buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

ATP Generation and Luminescence Reading:

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.

Western Blot for Phospho-SLP-76 (Ser376) in Jurkat Cells

This protocol outlines the detection of HPK1-mediated phosphorylation of SLP-76.

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3/CD28 antibodies (for T-cell stimulation)

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-SLP-76 (Ser376), Rabbit anti-total SLP-76, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture Jurkat cells to a density of 1-2 x 10⁶ cells/mL.

-

Pre-incubate cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total SLP-76 and the loading control.

-

Quantify the band intensities and normalize the phospho-SLP-76 signal to total SLP-76 and the loading control.

-

IL-2 and IFN-γ Production Assay in Human PBMCs

This protocol describes the measurement of cytokine secretion from primary human T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3/CD28 antibodies or beads for stimulation

-

This compound

-

Human IL-2 and IFN-γ ELISA kits

-

96-well cell culture plates

Procedure:

-

PBMC Isolation and Plating:

-

Isolate PBMCs from whole blood using Ficoll-Paque.

-

Wash the cells and resuspend them in complete RPMI medium.

-

Plate the PBMCs in a 96-well plate at a density of 1-2 x 10⁵ cells/well.

-

-

Compound Treatment and Stimulation:

-

Add serial dilutions of this compound or vehicle control to the wells and pre-incubate for 1-2 hours.

-

Stimulate the cells with anti-CD3/CD28 antibodies.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA:

-

Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions.

-

Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody, a substrate, and a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve using the provided cytokine standards.

-

Calculate the concentration of IL-2 and IFN-γ in each sample.

-

Determine the EC50 value for the effect of this compound on cytokine production.

-

Conclusion

This compound is a highly potent inhibitor of HPK1, a key negative regulator of T-cell activation. The inhibition of HPK1 kinase activity by small molecules has been shown to enhance T-cell effector functions, including the production of critical anti-tumor cytokines like IL-2 and IFN-γ. The experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for the preclinical evaluation of this compound and other HPK1 inhibitors. Further investigation into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential as a novel immuno-oncology agent. The data presented for other potent HPK1 inhibitors strongly supports the rationale for pursuing this compound in drug development programs aimed at augmenting T-cell-mediated anti-cancer immunity.

References

Hpk1-IN-42: A Technical Guide to Preclinical Target Validation for a Novel Immuno-Oncology Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy.[1][2][3][4] By dampening T-cell receptor (TCR) signaling, HPK1 can limit the immune system's ability to recognize and eliminate cancer cells.[1] Inhibition of HPK1 is therefore a promising strategy to enhance anti-tumor immunity.[1][5] This technical guide focuses on the preclinical target validation of Hpk1-IN-42, a potent inhibitor of HPK1, and provides a comprehensive overview of the experimental methodologies and data interpretation required to assess its therapeutic potential.

The Role of HPK1 in Immune Regulation

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is predominantly expressed in hematopoietic cells.[4][6] It functions as a crucial intracellular checkpoint that attenuates T-cell activation and proliferation following TCR engagement.[1][7] Upon TCR activation, HPK1 is recruited to the immunological synapse and, once activated, phosphorylates key adaptor proteins, most notably SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[2][7][8] This phosphorylation event leads to the recruitment of the inhibitory protein 14-3-3, causing the subsequent degradation of SLP-76 and thereby dampening the downstream signaling cascade required for a full T-cell response.[8] Genetic knockout or kinase-dead models of HPK1 in mice have demonstrated enhanced T-cell proliferation, increased cytokine production, and significant tumor growth inhibition, validating its role as a key therapeutic target in immuno-oncology.[4][8][9]

This compound: A Potent and Specific Inhibitor

This compound is a small molecule inhibitor of HPK1 with high potency. Preclinical data indicates that this compound can effectively block the kinase activity of HPK1, leading to enhanced T-cell function.

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) |

| This compound | HPK1 | Biochemical | 0.24[10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the validation strategy for this compound.

Caption: HPK1 negatively regulates T-cell receptor signaling.

Caption: Mechanism of action of this compound.

References

- 1. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 6. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]

- 7. researchgate.net [researchgate.net]

- 8. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Function and Evaluation of a Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor

A Note to the Reader: This technical guide focuses on a well-characterized Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Compound K (CompK), as a representative example to illustrate the function and evaluation of this class of molecules. Due to the limited publicly available data for the specifically requested "Hpk1-IN-42," Compound K has been selected to provide a comprehensive and detailed overview based on published research. The principles and methodologies described herein are broadly applicable to the study of other HPK1 inhibitors.

Core Concepts: HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening immune responses.[1][2] In the context of oncology, HPK1 acts as an intracellular immune checkpoint, and its inhibition is a promising strategy to enhance anti-tumor immunity.[1][3][4] Pharmacological inhibition of HPK1 is sought to bolster the immune system's ability to recognize and eliminate cancer cells.[1][4]

Mechanism of Action of HPK1 and its Inhibition

Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at the serine 376 residue.[1] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[5][6] The destabilization of the TCR signaling complex attenuates downstream signaling pathways, including the activation of PLCγ1 and ERK, which are crucial for T-cell activation, proliferation, and cytokine production.[6]

HPK1 inhibitors, such as Compound K, are small molecules designed to block the kinase activity of HPK1.[1][3][4] By preventing the phosphorylation of SLP-76, these inhibitors disrupt the negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][7]

Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention by an inhibitor like Compound K.

Quantitative Data for Compound K

The following tables summarize the key quantitative data for the representative HPK1 inhibitor, Compound K.

| Biochemical and Cellular Activity | IC50 / EC50 (nM) | Reference |

| HPK1 Kinase Inhibition (Biochemical Assay) | 2.6 | [5][6] |

| pSLP-76 Inhibition in Primary T-cells (Cellular Assay) | 290 | [7] |

| IL-2 Production in Human PBMCs (Cellular Assay) | Varies by condition | [8] |

| IFN-γ Production in Human CD8+ T-cells | Concentration-dependent increase | [1] |

| In Vivo Efficacy of Compound K in Syngeneic Mouse Models | Treatment Group | Tumor Growth Inhibition (TGI) | Reference |

| 1956 Sarcoma Model | Compound K | Significant | [4] |

| 1956 Sarcoma Model | Compound K + anti-PD-1 | Superb antitumor efficacy | [4] |

| MC38 Colon Adenocarcinoma Model | Compound K | Significant | [4] |

| MC38 Colon Adenocarcinoma Model | Compound K + anti-PD-1 | Superb antitumor efficacy | [4] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols based on the characterization of Compound K.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of a compound on HPK1 kinase activity.

-

Methodology: A common method is a caliper-based kinase assay.

-

Reagents: Recombinant human HPK1 enzyme, a suitable substrate peptide, and ATP.

-

Procedure:

-

The HPK1 enzyme is incubated with varying concentrations of the test compound (e.g., Compound K).

-

The kinase reaction is initiated by the addition of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the levels of phosphorylated and unphosphorylated substrate are measured using a microfluidic capillary electrophoresis system (e.g., Caliper LabChip).

-

The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.[9]

-

-

Cellular Assay: Inhibition of SLP-76 Phosphorylation

-

Objective: To assess the ability of the inhibitor to block HPK1 activity within a cellular context.

-

Methodology: Flow cytometry-based analysis of phosphorylated SLP-76 (pSLP-76).

-

Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated primary T-cells.

-

Procedure:

-

Cells are pre-incubated with a range of concentrations of the test compound.

-

T-cells are stimulated with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

-

After a short stimulation period, the cells are fixed and permeabilized.

-

Cells are then stained with fluorescently labeled antibodies specific for pSLP-76 (Ser376) and T-cell markers (e.g., CD4, CD8).

-

The level of pSLP-76 is quantified by flow cytometry.

-

The IC50 value is calculated based on the reduction in pSLP-76 signal in the presence of the inhibitor.[1][7]

-

-

Cellular Assay: Cytokine Production

-

Objective: To measure the functional consequence of HPK1 inhibition on T-cell effector function.

-

Methodology: ELISA or multiplex bead-based immunoassay (e.g., Luminex).

-

Cells: Human PBMCs or purified CD8+ T-cells.

-

Procedure:

-

Cells are cultured in the presence of various concentrations of the test compound.

-

T-cells are stimulated with anti-CD3 and anti-CD28 antibodies.

-

The cell culture supernatant is collected after a 24-48 hour incubation period.

-

The concentration of secreted cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), is measured using a specific ELISA kit or a multiplex immunoassay.

-

The EC50 value, the concentration at which the compound elicits a half-maximal response, can be determined.[1][8]

-

-

In Vivo Efficacy in Syngeneic Tumor Models

-

Objective: To evaluate the anti-tumor activity of the HPK1 inhibitor in a living organism with a competent immune system.

-

Methodology:

-

Animal Model: Immunocompetent mice (e.g., C57BL/6 or BALB/c) are implanted with syngeneic tumor cells (e.g., MC38 colon adenocarcinoma or 1956 sarcoma).

-

Treatment: Once tumors are established, mice are randomized into treatment groups: vehicle control, test compound alone, a checkpoint inhibitor (e.g., anti-PD-1) alone, and the combination of the test compound and the checkpoint inhibitor.

-

Administration: The test compound is typically administered orally on a defined schedule.

-

Monitoring: Tumor volume and body weight are measured regularly.

-

Endpoint: At the end of the study, tumors and immune organs (e.g., spleens, tumor-draining lymph nodes) may be harvested for further analysis of the tumor microenvironment and immune cell populations.

-

Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.[4]

-

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the discovery and characterization of an HPK1 inhibitor.

Conclusion

The inhibition of HPK1 represents a compelling strategy in immuno-oncology to enhance T-cell-mediated anti-tumor responses. The development of potent and selective small molecule inhibitors, exemplified by compounds like Compound K, has demonstrated promising preclinical activity. A thorough understanding of the underlying signaling pathways and the application of a systematic experimental cascade, from biochemical assays to in vivo models, are essential for the successful development of novel HPK1-targeted therapeutics. This guide provides a foundational framework for researchers, scientists, and drug development professionals engaged in this exciting area of cancer immunotherapy.

References

- 1. jitc.bmj.com [jitc.bmj.com]

- 2. researchgate.net [researchgate.net]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 6. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

Harnessing the Immune System Against Cancer: The Role of HPK1 Inhibition in the Tumor Microenvironment

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell function, making it a compelling target for cancer immunotherapy.[1][2][3] HPK1 is predominantly expressed in hematopoietic cell lineages and acts as an intracellular checkpoint, dampening the activation signals of T-cells, B-cells, and dendritic cells (DCs).[2][4][5] Genetic inactivation of HPK1 in preclinical models has demonstrated enhanced anti-tumor immunity and tumor growth suppression, providing a strong rationale for the development of small molecule inhibitors.[6]

While specific public data on the compound Hpk1-IN-42, a potent HPK1 inhibitor with an IC50 of 0.24 nM, is limited, this guide will provide a comprehensive overview of the effects of potent and selective HPK1 inhibitors on the tumor microenvironment.[7][8] By examining the mechanism of action and summarizing the extensive preclinical and clinical data from well-characterized HPK1 inhibitors such as NDI-101150, Compound K (CompK), and BGB-15025, we can elucidate the therapeutic potential of this class of molecules in oncology.

The HPK1 Signaling Pathway: A Negative Regulator of Immune Activation

HPK1 is a central node in the signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[3][9] Upon TCR engagement, HPK1 is activated and phosphorylates key adapter proteins, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the Serine 376 residue.[10][11][12] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and its subsequent ubiquitination and proteasomal degradation.[12] This cascade ultimately attenuates downstream signaling pathways, including the activation of phospholipase C-gamma1 (PLCγ1) and the extracellular signal-regulated kinase (ERK), which are crucial for T-cell activation, proliferation, and cytokine production.[11][12] By inhibiting the kinase activity of HPK1, small molecule inhibitors prevent the phosphorylation of SLP-76, thereby sustaining TCR signaling and enhancing the anti-tumor immune response.[10][13]

Remodeling the Tumor Microenvironment through HPK1 Inhibition

The therapeutic efficacy of HPK1 inhibitors stems from their ability to modulate multiple immune cell types within the tumor microenvironment (TME), shifting it from an immunosuppressive to an immune-active state.

Enhanced T-Cell and B-Cell Activation

Pharmacological inhibition of HPK1 has been shown to significantly enhance the activation of T-cells in immunosuppressive conditions. Treatment with HPK1 inhibitors leads to increased production of critical anti-tumor cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[6][10] Furthermore, HPK1 inhibition augments B-cell activation, which can contribute to a more robust anti-tumor response.[6]

Upregulation of Dendritic Cell Function

Dendritic cells (DCs) are pivotal for initiating anti-tumor immunity through antigen presentation. HPK1 inhibition upregulates DC function, leading to enhanced maturation and antigen presentation capacity.[4][6] This improved DC function facilitates more effective priming of T-cells against tumor antigens.[4]

Overcoming TME-Mediated Immunosuppression

The TME is often characterized by the presence of immunosuppressive factors like prostaglandin E2 (PGE2) and adenosine, which dampen T-cell activity.[10] T-cells lacking HPK1 or treated with HPK1 inhibitors have demonstrated significant resistance to the suppressive effects of these molecules.[10][14] This suggests that HPK1 inhibitors can restore T-cell function even in the hostile, immunosuppressive environment of a tumor.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for several well-characterized HPK1 inhibitors.

Table 1: In Vitro Potency and Cellular Activity of HPK1 Inhibitors

| Compound | HPK1 IC50 (nM) | pSLP-76 Inhibition in T-cells (IC50, nM) | Fold Increase in IL-2 Secretion | Reference |

| This compound | 0.24 | Not Publicly Available | Not Publicly Available | [7][8] |

| NDI-101150 | Potent (exact value not specified) | >50% inhibition at all doses tested | Not Specified | [13][15] |

| Compound K (CompK) | 2.6 | 290 | Markedly Enhanced | [11][16][17] |

| CFI-402411 | 4.0 ± 1.3 | Not Specified | Not Specified | [10] |

Table 2: In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors in Syngeneic Mouse Models

| Compound | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) - Monotherapy | TGI - Combination with anti-PD-1 | Reference |

| NDI-101150 | Multiple syngeneic models | Not Specified | Significant inhibition | Highly effective antitumor response | [6] |

| Compound K (CompK) | 1956 Sarcoma, MC38 | Not Specified | Improved immune responses | Superb antitumor efficacy | [4] |

| BGB-15025 | Preclinical models | Not Specified | Preliminary antitumor effects | Enhanced antitumor effects | [18][19] |

Table 3: Clinical Trial Data for HPK1 Inhibitors

| Compound | Phase | Tumor Types | Key Outcomes | Reference |

| NDI-101150 | Phase 1/2 (NCT05128487) | Advanced Solid Tumors | Generally well-tolerated; Objective responses in 18% of RCC patients; Disease control rate of 65% in RCC patients. | [1][13] |

| BGB-15025 | Phase 1 (NCT04649385) | Advanced Solid Tumors | Monotherapy and combination with tislelizumab were generally tolerable; Antitumor activity improved in combination. | [18][19] |

| CFI-402411 | Phase 1 | Advanced Solid Tumors | Well tolerated with a manageable adverse event profile. | [10] |

Experimental Protocols

Protocol 1: In Vitro Human T-Cell Activation Assay

This protocol outlines a general procedure for assessing the effect of an HPK1 inhibitor on T-cell activation.

1. Preparation of Reagents and Cells:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Prepare complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and L-glutamine.

-

Prepare stock solutions of the HPK1 inhibitor (e.g., this compound) in DMSO and dilute to desired concentrations in culture medium.

2. T-Cell Stimulation:

-

Coat a 96-well flat-bottom plate with an anti-CD3 antibody (e.g., clone OKT3) at a concentration of 1-5 µg/mL in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.

-

Wash the plate three times with sterile PBS to remove unbound antibody.

-

Resuspend purified T-cells to a density of 1 x 10^6 cells/mL in complete RPMI medium.

-

Add 100 µL of the T-cell suspension to each well of the anti-CD3 coated plate.

-

Add the HPK1 inhibitor at various concentrations to the wells. Include a DMSO vehicle control.

-

Add a soluble anti-CD28 antibody (e.g., clone CD28.2) to a final concentration of 1-2 µg/mL to provide co-stimulation.

3. Incubation and Analysis:

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of cytokines (e.g., IL-2, IFN-γ) using an ELISA or a multiplex cytokine assay (e.g., Luminex).

-

Proliferation Analysis: For proliferation assays, label the T-cells with a proliferation dye such as CFSE or CellTrace Violet before stimulation. After incubation, harvest the cells and analyze dye dilution by flow cytometry.

-

Phospho-protein Analysis: To measure the inhibition of SLP-76 phosphorylation, stimulate the cells for a shorter duration (e.g., 15-30 minutes), then lyse the cells and analyze by Western blot or flow cytometry using an antibody specific for pSLP-76 (S376).

Protocol 2: Syngeneic Mouse Tumor Model for In Vivo Efficacy

This protocol describes a general workflow for evaluating the anti-tumor activity of an HPK1 inhibitor in a syngeneic mouse model.[3][20][21][22]

1. Cell Culture and Animal Models:

-

Culture a murine tumor cell line (e.g., MC38 colon adenocarcinoma or B16-F10 melanoma) in appropriate culture medium.

-

Use immunocompetent mice of the same genetic background as the tumor cell line (e.g., C57BL/6 mice for MC38 and B16-F10). Mice should be 6-8 weeks old.

2. Tumor Implantation:

-

Harvest tumor cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

3. Treatment Administration:

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, HPK1 inhibitor, anti-PD-1 antibody, HPK1 inhibitor + anti-PD-1).

-

Administer the HPK1 inhibitor orally (p.o.) or intraperitoneally (i.p.) according to a predetermined dosing schedule (e.g., once or twice daily). Administer the anti-PD-1 antibody i.p. (e.g., twice a week).

4. Monitoring and Endpoint:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor animal body weight and general health as indicators of toxicity.

-

Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., immunohistochemistry, flow cytometry of tumor-infiltrating lymphocytes).

Conclusion and Future Directions

The inhibition of HPK1 represents a promising strategy in immuno-oncology to enhance anti-tumor immunity by targeting a key negative regulator of T-cell, B-cell, and DC activation. Potent and selective inhibitors of HPK1 have demonstrated the ability to remodel the tumor microenvironment, overcome immunosuppressive signals, and promote tumor regression, particularly in combination with checkpoint inhibitors like anti-PD-1.[4][18] The clinical development of compounds like NDI-101150 and BGB-15025 is providing valuable insights into the safety and efficacy of this therapeutic approach in patients with advanced solid tumors.[1][19] While further research is needed to fully elucidate the clinical potential of specific molecules like this compound, the collective data for this class of inhibitors strongly support their continued investigation as a novel immunotherapy for cancer.

References

- 1. nimbustx.com [nimbustx.com]

- 2. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]

- 3. Protocol to study the immune profile of syngeneic mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [en.bio-protocol.org]

- 6. Highly selective HPK1 inhibitor NDI-101150 mediates immune cell activation and robust antitumor responses, distinct from immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. ascopubs.org [ascopubs.org]

- 16. HPK1 inhibitor CompK | HPK1 (MAP4K1) inhibitor | Probechem Biochemicals [probechem.com]

- 17. researchgate.net [researchgate.net]

- 18. ascopubs.org [ascopubs.org]

- 19. ascopubs.org [ascopubs.org]

- 20. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 21. 2.7. Syngeneic mouse tumor model [bio-protocol.org]

- 22. Syngeneic Tumor Mouse Models & Research Tools | Taconic Biosciences [taconic.com]

Methodological & Application

Application Notes and Protocols for Hpk1-IN-42 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of Hpk1-IN-42, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). These guidelines are intended for researchers, scientists, and drug development professionals working in immunology, oncology, and drug discovery.

Introduction to HPK1 and this compound

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] HPK1 functions as a negative regulator of T-cell and B-cell receptor signaling pathways.[1][3][4][5] Upon T-cell receptor (TCR) activation, HPK1 is recruited to the plasma membrane and phosphorylates the adaptor protein SLP-76 at serine 376.[3][5][6][7] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[3][7] Due to its role in dampening the immune response, HPK1 has emerged as a promising therapeutic target for cancer immunotherapy.[4][8][9]

This compound is a highly potent and selective inhibitor of HPK1. Its ability to block HPK1 kinase activity can enhance T-cell activation and cytokine production, making it a valuable tool for research and a potential candidate for cancer therapy.

Quantitative Data for HPK1 Inhibitors

The following table summarizes the in vitro potency of this compound and other reported HPK1 inhibitors. This data is crucial for comparing the efficacy of different compounds and for designing in vitro experiments.

| Compound Name | IC50 (nM) | Assay Type | Reference |

| This compound | 0.24 | Biochemical Kinase Assay | [10] |

| GNE-1858 | 1.9 | Biochemical Kinase Assay | [11] |

| Compound 22 | 0.061 | Biochemical Kinase Assay | [3] |

| BMS Compound K | 2.6 | Biochemical Kinase Assay | [3] |

| Sunitinib | ~10 | Biochemical Kinase Assay | [11] |

| M074-2865 | 2,930 | Caliper MSA Kinase Assay | [11] |

| ISR-05 | 24,200 | Radiometric HotSpot™ Assay | [8] |

| ISR-03 | 43,900 | Radiometric HotSpot™ Assay | [8] |

Experimental Protocols

Biochemical Kinase Activity Assay (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to determine the IC50 value of this compound against HPK1.[12]

Materials:

-

Recombinant Human HPK1 (e.g., Invitrogen, Cat. No. PV6357)[11]

-

LanthaScreen® Eu-anti-GST Antibody

-

Kinase Tracer

-

Kinase Buffer A

-

This compound

-

384-well plates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration is 1000X the highest final desired concentration. Then, perform an intermediate dilution in Kinase Buffer A.

-

Kinase/Antibody Mixture Preparation: Prepare a 2X working solution of HPK1 and Eu-anti-GST antibody in Kinase Buffer A. The final concentration of the kinase may need optimization, but a starting point of 10 nM kinase and 4 nM antibody can be used.[12]

-

Tracer Preparation: Prepare a 4X working solution of the kinase tracer in Kinase Buffer A. The optimal tracer concentration should be determined experimentally, but a starting point of 40 nM can be used.[12]

-

Assay Assembly:

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[12]

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based SLP-76 Phosphorylation Assay

This protocol describes a method to measure the inhibition of HPK1-mediated SLP-76 phosphorylation in a cellular context using Jurkat T-cells.[13]

Materials:

-

Jurkat T-cells

-

RPMI-1640 medium supplemented with 10% FBS

-

Anti-CD3/CD28 antibodies for T-cell stimulation

-

This compound

-

Lysis buffer

-

Phospho-SLP-76 (Ser376) and total SLP-76 antibodies

-

Sandwich ELISA kit or reagents for Western blotting

-

96-well plates

Procedure:

-

Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Seed the Jurkat cells in a 96-well plate. Treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

T-cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway and induce HPK1 activity.[13] An unstimulated control should also be included.

-

Cell Lysis: After a short stimulation period (e.g., 5-15 minutes), lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Quantification of pSLP-76 (Ser376):

-

ELISA: Use a sandwich ELISA to quantify the levels of phosphorylated SLP-76 (Ser376).[13] A capture antibody specific for total SLP-76 and a detection antibody specific for phospho-SLP-76 (Ser376) are used.

-

Western Blotting: Alternatively, separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phospho-SLP-76 (Ser376) and total SLP-76.

-

-

Data Analysis: Normalize the phospho-SLP-76 signal to the total SLP-76 signal. Calculate the percent inhibition of SLP-76 phosphorylation for each concentration of this compound and determine the IC50 value.

Visualizations

HPK1 Signaling Pathway in T-Cells

Caption: HPK1 negatively regulates T-cell activation.

Experimental Workflow for Cellular pSLP-76 Assay

Caption: Workflow for cell-based pSLP-76 inhibition assay.

References

- 1. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]

- 8. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]

- 9. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.cn [tools.thermofisher.cn]

- 13. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for In Vivo Studies with HPK1-IN-42

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Hpk1-IN-42, a representative small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The provided protocols and data are synthesized from preclinical studies of various potent and selective HPK1 inhibitors, such as Compound K and DS21150768, and serve as a guide for designing and executing in vivo experiments to evaluate the anti-tumor efficacy of HPK1 inhibition.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] HPK1 is predominantly expressed in hematopoietic cells and plays a crucial role in suppressing anti-tumor immunity.[4] Inhibition of HPK1 kinase activity has been shown to enhance T-cell activation and cytokine production, leading to robust anti-tumor responses in various preclinical models.[5][6] this compound represents a class of orally bioavailable small molecules designed to selectively inhibit HPK1, thereby augmenting the body's immune response against cancer. These compounds have shown promise as monotherapy and in combination with immune checkpoint inhibitors like anti-PD-1 antibodies.[4][7]

Data Presentation

The following tables summarize quantitative data from in vivo studies of representative HPK1 inhibitors.

Table 1: In Vivo Efficacy of a Representative HPK1 Inhibitor in a Syngeneic Tumor Model

| Compound | Animal Model | Tumor Model | Dosage and Schedule | Monotherapy Efficacy (Tumor Growth Inhibition - TGI) | Combination Therapy (with anti-PD-1) Efficacy (TGI) |

| Unnamed HPK1 Inhibitor | Mouse | CT26 | 30 mg/kg, twice daily, oral | 42% | 95% |

Data synthesized from a study by Insilico Medicine.[8]

Table 2: Pharmacokinetic Profile of a Representative HPK1 Inhibitor in Mice

| Compound | Administration Route | Dosage | Cmax | Bioavailability (F) | Half-life (t½) |

| Unnamed HPK1 Inhibitor | Oral | 10 mg/kg | 1801 ng/mL | 116% | 0.6 hours (IV administration) |

Data synthesized from a study by Insilico Medicine.[8]

Table 3: In Vivo Target Engagement of a Representative HPK1 Inhibitor

| Compound | Animal Model | Dosage | Biomarker | Time Point | Result |

| Compound K | 1956 Sarcoma-bearing mice | 30 mg/kg and 100 mg/kg, twice daily for 5 days | pSLP76 in T cells | End of study | Inhibition of SLP76 phosphorylation |

Data from a study on Compound K.[9]

Signaling Pathway

The diagram below illustrates the role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action of this compound.

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP76, leading to its degradation. This compound inhibits HPK1, thereby enhancing T-cell activation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study of this compound.

Caption: A generalized workflow for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.

Experimental Protocols